molecular formula C22H26N4O3 B11004462 N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide

N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B11004462
M. Wt: 394.5 g/mol
InChI Key: IVNMFYQOZKMFQE-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine derivative, followed by the introduction of the phenyl group and the piperazine ring. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-ylcarbonyl)phenyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C22H26N4O3/c27-21(25-13-15-29-16-14-25)18-5-4-6-19(17-18)23-22(28)26-11-9-24(10-12-26)20-7-2-1-3-8-20/h1-8,17H,9-16H2,(H,23,28)

InChI Key

IVNMFYQOZKMFQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

Origin of Product

United States

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